8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S6637360
CAS No.
1326809-76-0
M.F
C20H26ClNO4
M. Wt
379.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[...

CAS Number

1326809-76-0

Product Name

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

8-tert-butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C20H26ClNO4

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C20H26ClNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)

InChI Key

XLAPLVORVCMOEI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a chlorobenzoyl moiety. The compound has the molecular formula C16H20ClN1O4C_{16}H_{20}ClN_{1}O_{4} and a molecular weight of approximately 335.79 g/mol. Its structure features an oxaspiro framework that contributes to its potential biological activities and applications in medicinal chemistry .

Typical of carboxylic acids and spiro compounds. Notably, it can undergo esterification, amidation, and nucleophilic substitution due to the presence of functional groups such as the carboxylic acid and the chlorobenzoyl group. These reactions can be utilized to modify its structure for enhanced biological activity or to create derivatives with specific properties .

Research indicates that 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the hydrolysis of bioactive lipids, making this compound a candidate for therapeutic applications in pain management and inflammation control . Its unique structure may also contribute to its interaction with various biological targets, enhancing its pharmacological profile.

Synthesis of 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of tert-butyl derivatives with appropriate chlorobenzoyl precursors under controlled conditions to form the desired spirocyclic structure. The synthesis may also involve protecting group strategies to ensure selectivity during the reaction steps .

This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting pain and inflammatory conditions. Its unique structural features may also lend themselves to applications in drug design, where modifications can lead to novel compounds with enhanced efficacy or reduced side effects . Additionally, it may serve as an intermediate in synthesizing other complex organic molecules.

Interaction studies indicate that 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can interact with various biological receptors and enzymes, particularly those involved in lipid signaling pathways. Its role as a fatty acid amide hydrolase inhibitor suggests potential interactions with cannabinoid receptors, which could be explored further for therapeutic benefits .

Several compounds share structural similarities with 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate301226-27-70.89Contains an oxo group instead of a carboxylic acid
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane240401-09-60.88Hydroxy group instead of a carboxylic acid
tert-Butyl 1-oxa-6-azaspiro[2.5]octane147804-30-60.88Different spirocyclic framework
tert-Butyl 2-Oxo-1-Oxa -3,9-Diazaspiro[5.5]undecane1209319-87-80.87Contains diaza instead of aza
tert-butyl 2-Oxa -7-Azaspiro[3.5]nonane24040127 -80.84Different spirocyclic structure

These comparisons illustrate how variations in functional groups and structural frameworks can influence the biological activity and potential applications of similar compounds while emphasizing the uniqueness of 8-tert-butyl derivatives in medicinal chemistry contexts .

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

379.1550360 g/mol

Monoisotopic Mass

379.1550360 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types